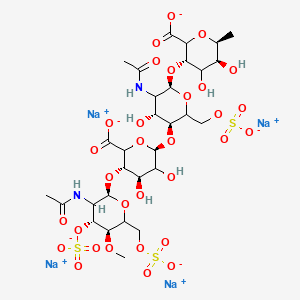
POLYESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyester is a category of polymers that contain the ester functional group in their main chain. It is one of the most widely used synthetic fibers, derived primarily from petroleum. This compound is known for its durability, resistance to shrinking and stretching, and its ability to retain shape. It is used in a variety of applications, including textiles, packaging, and industrial products .
Preparation Methods
Polyester is typically synthesized through a polycondensation reaction between a dicarboxylic acid and a diol. The most common this compound, polyethylene terephthalate (PET), is produced from the reaction of terephthalic acid and ethylene glycol. The reaction involves heating the reactants to around 260°C in the presence of a catalyst such as antimony (III) oxide . Other methods include azeotrope esterification, alcoholic transesterification, and acylation .
Chemical Reactions Analysis
Polyester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of ester groups between molecules and is commonly used in recycling processes.
Common reagents used in these reactions include water, acids, bases, and alcohols. The major products formed from these reactions are the monomers terephthalic acid and ethylene glycol .
Scientific Research Applications
Polyester has a wide range of scientific research applications:
Chemistry: this compound is used in the synthesis of various composites and nanomaterials.
Industry: This compound is extensively used in the textile industry for making fabrics, in the packaging industry for making bottles and containers, and in the automotive industry for making various components
Mechanism of Action
The mechanism of action of polyester involves its interaction with other molecules through its ester functional groups. In the case of dyeing, for example, this compound fibers form small voids among molecular chains at high temperatures, allowing dye molecules to penetrate. Upon cooling, these voids close, trapping the dye molecules inside the fiber . Enzymatic degradation of this compound involves the hydrolysis of ester bonds by specific enzymes, leading to the breakdown of the polymer .
Comparison with Similar Compounds
Polyester is often compared with other synthetic fibers such as nylon and polypropylene. Unlike this compound, nylon is known for its higher elasticity and resilience, making it suitable for applications requiring more flexibility . Polypropylene, on the other hand, is lighter and has a lower melting point compared to this compound . Other similar compounds include polytrimethylene terephthalate and polylactic acid, which are bio-based alternatives to traditional this compound .
This compound’s unique properties, such as its high strength, durability, and resistance to environmental factors, make it a preferred choice for many applications over these similar compounds .
Properties
CAS No. |
113669-97-9 |
|---|---|
Molecular Formula |
C6H11ClO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



